![molecular formula C17H12O B195597 3-(9-Anthryl)acrylaldehyde CAS No. 38982-12-6](/img/structure/B195597.png)
3-(9-Anthryl)acrylaldehyde
Overview
Description
3-(9-Anthryl)acrylaldehyde is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an aldehyde group attached to a prop-2-enyl chain, which is further connected to the anthracene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthryl)acrylaldehyde typically involves the reaction of anthracene with appropriate aldehyde precursors under controlled conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other aldehyde-forming reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(9-Anthryl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-Anthracen-9-ylprop-2-enoic acid.
Reduction: 3-Anthracen-9-ylprop-2-enol.
Substitution: 9-Nitroanthracene derivatives.
Scientific Research Applications
Applications in Scientific Research
3-(9-Anthryl)acrylaldehyde has a wide range of applications across different scientific disciplines:
Chemistry
- Precursor in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. The compound can undergo various reactions, such as oxidation, reduction, and electrophilic substitution, allowing chemists to create diverse derivatives with tailored properties.
- Fluorescent Properties : The anthracene moiety contributes to the compound's fluorescence, making it useful in studies requiring fluorescent markers or probes.
Biology
- Biological Activity : Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies suggest that its mechanism of action involves interaction with biological macromolecules, potentially inhibiting their functions .
- Drug Development : The compound is being investigated for its potential use in drug formulation, particularly as a fluorescent probe for biological imaging applications .
Materials Science
- Organic Light Emitting Diodes (OLEDs) : Due to its fluorescent characteristics, this compound is explored for use in OLED technology. Its ability to emit light when electrically stimulated makes it a candidate for advanced display technologies.
- Dyes and Pigments : The compound can also be utilized in the production of dyes and pigments due to its vibrant color and stability under various conditions.
Case Studies and Research Findings
Recent studies have explored the applications of this compound in various contexts:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
- Fluorescent Probes : Research highlighted the effectiveness of this compound as a fluorescent probe for tracking biological processes in live cells .
These findings underscore the compound's versatility and potential impact across multiple scientific domains.
Mechanism of Action
The mechanism of action of 3-(9-Anthryl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the anthracene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
9-Anthracenecarboxaldehyde: Similar structure but lacks the prop-2-enyl chain.
9,10-Diphenylanthracene: Contains phenyl groups instead of the aldehyde and prop-2-enyl chain.
Anthracene-9,10-dione: Contains ketone groups instead of the aldehyde and prop-2-enyl chain.
Uniqueness: 3-(9-Anthryl)acrylaldehyde is unique due to the presence of both the aldehyde group and the prop-2-enyl chain, which confer distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Biological Activity
3-(9-Anthryl)acrylaldehyde, with the CAS number 38982-12-6, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its anthracene-derived structure, which contributes to its unique photophysical properties. The presence of the aldehyde functional group allows for various chemical reactions that can enhance its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS under certain conditions, which may contribute to its cytotoxic effects against cancer cells.
- Intercalation with DNA : Due to its planar structure, this compound can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Cytotoxicity : A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction through ROS generation.
- Mechanistic Studies : Further investigations revealed that treatment with this compound led to increased levels of p53 protein, a key regulator in the apoptotic pathway, indicating its role in promoting programmed cell death in cancer cells .
Antioxidant Properties
Research has also indicated that this compound possesses antioxidant properties:
- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent. This activity is crucial for protecting cells from oxidative stress-related damage.
Data Table: Biological Activities of this compound
Biological Activity | Test System/Method | Result |
---|---|---|
Cytotoxicity | MCF-7 and HeLa cell lines | IC50 ~ 5 µM |
Apoptosis Induction | Western blot analysis | Increased p53 expression |
Antioxidant Activity | DPPH Radical Scavenging Assay | Significant scavenging effect |
Enzyme Inhibition | Enzyme assays (specific enzymes TBD) | Inhibition observed |
Properties
IUPAC Name |
3-anthracen-9-ylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDGEXLFCDTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308442 | |
Record name | 3-(9-Anthracenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38982-12-6 | |
Record name | 3-(9-Anthracenyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38982-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(9-Anthracenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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